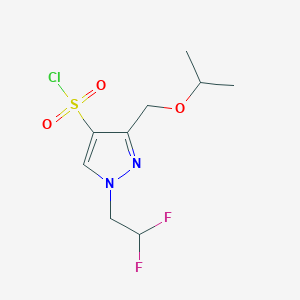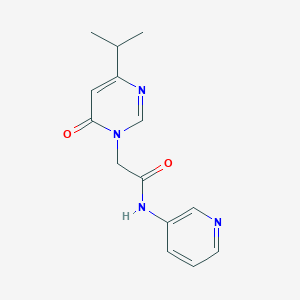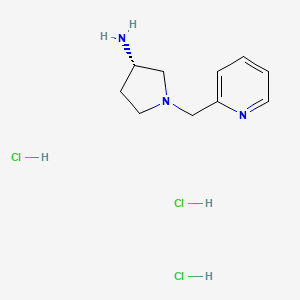![molecular formula C17H19N5O B2748978 2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2380034-43-3](/img/structure/B2748978.png)
2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MP-10. In
Applications De Recherche Scientifique
MP-10 has been found to have various applications in scientific research. One of the primary applications of MP-10 is in the field of neuroscience. MP-10 has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in preclinical models. Additionally, MP-10 has been found to have potential as a treatment for depression and anxiety.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. MP-10 has been shown to increase dopamine levels in the brain, which may be responsible for its effects on drug addiction, depression, and anxiety.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. In preclinical models, MP-10 has been shown to increase locomotor activity and induce hyperactivity. Additionally, MP-10 has been found to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MP-10 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MP-10 has been well-characterized in preclinical models, which makes it a useful tool for studying the effects of dopamine reuptake inhibition. However, one limitation of using MP-10 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MP-10. One area of research is to further investigate the mechanism of action of MP-10, as this may lead to the development of more effective treatments for drug addiction, depression, and anxiety. Additionally, future research could explore the potential applications of MP-10 in other fields, such as oncology and immunology. Finally, future research could focus on optimizing the synthesis method of MP-10 to improve yield and purity.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 2-chloro-4-cyanopyridine with 3-(5-methylpyrimidin-2-yl)oxymethylpiperidine in the presence of a base. This reaction results in the formation of MP-10 in high yield and purity. The synthesis method of MP-10 is well-established and has been optimized for large-scale production.
Propriétés
IUPAC Name |
2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-9-20-17(21-10-13)23-12-15-3-2-6-22(11-15)16-7-14(8-18)4-5-19-16/h4-5,7,9-10,15H,2-3,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGTSUETXRPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)




![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)



